N-(2-{[(4-fluorophenyl)carbonyl]amino}ethyl)furan-2-carboxamide
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Overview
Description
N-(2-{[(4-fluorophenyl)carbonyl]amino}ethyl)furan-2-carboxamide is a synthetic organic compound that features a furan ring, a fluorophenyl group, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(4-fluorophenyl)carbonyl]amino}ethyl)furan-2-carboxamide typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorophenyl group: This step often involves a coupling reaction, such as Suzuki-Miyaura coupling, where a boronic acid derivative of the fluorophenyl group is reacted with a halogenated furan compound in the presence of a palladium catalyst.
Amide bond formation: The final step involves the reaction of the furan-2-carboxylic acid derivative with an amine derivative of the fluorophenyl group under dehydrating conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(4-fluorophenyl)carbonyl]amino}ethyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitrating agents (HNO3/H2SO4) or halogenating agents (Br2/FeBr3).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
N-(2-{[(4-fluorophenyl)carbonyl]amino}ethyl)furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-{[(4-fluorophenyl)carbonyl]amino}ethyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the amide linkage provides stability and specificity. The furan ring may contribute to the compound’s overall electronic properties, influencing its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide, N-(4-fluorophenyl)-: Similar structure but with a thiophene ring instead of a furan ring.
Indole derivatives: Compounds with an indole ring system that exhibit diverse biological activities.
Uniqueness
N-(2-{[(4-fluorophenyl)carbonyl]amino}ethyl)furan-2-carboxamide is unique due to the combination of its furan ring, fluorophenyl group, and amide linkage, which together confer specific electronic and steric properties. These features make it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C14H13FN2O3 |
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Molecular Weight |
276.26 g/mol |
IUPAC Name |
N-[2-[(4-fluorobenzoyl)amino]ethyl]furan-2-carboxamide |
InChI |
InChI=1S/C14H13FN2O3/c15-11-5-3-10(4-6-11)13(18)16-7-8-17-14(19)12-2-1-9-20-12/h1-6,9H,7-8H2,(H,16,18)(H,17,19) |
InChI Key |
APOMGMGDYRUGBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)NCCNC(=O)C2=CC=C(C=C2)F |
solubility |
>41.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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